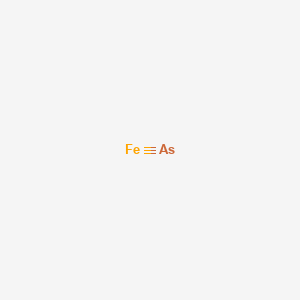

Iron arsenide (FeAs)

説明

Iron arsenide, commonly referred to as FeAs, is a type of iron arsenide oxide. Notable for its layered structure and intriguing physical properties, iron arsenide has been extensively studied in the field of materials science, particularly in the context of superconductivity. Iron arsenides typically exist in various compound forms, such as Fe2As2, incorporated into different layered matrices alongside other elements like strontium, barium, and oxygen (Kawaguchi et al., 2010).

Synthesis Analysis

Iron arsenide compounds, including various oxides like (Fe2As2)(Sr4(Sc,Ti)3O8) and (Fe2As2)(Ba4Sc3O7.5), have been synthesized through methods focusing on the formation of layered structures. These structures combine antifluorite Fe2As2 layers with perovskite-type oxide layers. The synthesis involves intricate processes to stabilize the unique tetragonal structures conducive to their distinctive properties (Kawaguchi et al., 2010).

Molecular Structure Analysis

The molecular structure of iron arsenides like (Fe2As2)(Ba4Sc3O7.5) is characterized by a tetragonal space group and consists of alternating stacks of Fe2As2 layers and triple perovskite-type oxide layers. The structural arrangement allows for variations in the interlayer distances and provides a framework that can influence electronic and magnetic behaviors, crucial for their superconducting properties (Kawaguchi et al., 2010).

Chemical Reactions and Properties

Iron arsenide compounds exhibit diverse chemical behaviors based on their structural composition and the surrounding matrix. The chemical properties are significantly influenced by the FeAs layers' interaction with adjacent layers of other compounds, such as oxides or other metals, which can alter their reactivity and stability. While specific reactions of FeAs are not detailed here, the chemical behavior is pivotal in determining their applications, especially in catalysis and superconductivity (Kawaguchi et al., 2010).

Physical Properties Analysis

The physical properties of iron arsenides, such as electrical conductivity and magnetic susceptibility, are noteworthy, especially in their superconducting phases. For example, bulk samples of certain FeAs compounds have exhibited diamagnetism up to 28 K, an indication of their superconducting capabilities. The physical properties are highly dependent on the specific structure and composition of the FeAs layers and their interaction with other elements within the compound (Kawaguchi et al., 2010).

Chemical Properties Analysis

The chemical properties of FeAs compounds are closely linked to their molecular structure and synthesis method. These properties influence the compounds' reactivity, stability, and interaction with other substances. The layered structure of iron arsenides allows for significant variations in chemical properties when different atoms or groups are introduced into the structure, impacting their potential use in various applications, including electronic devices and superconductors (Kawaguchi et al., 2010).

科学的研究の応用

Superconductivity : Iron arsenide, particularly when doped or combined with other elements, exhibits remarkable superconducting properties. For instance, the ternary iron arsenide BaFe2As2 becomes superconducting by hole doping achieved through partial substitution of barium with potassium, achieving a critical temperature (Tc) of 38 K (Rotter, Tegel, & Johrendt, 2008). Similarly, superconductivity at temperatures as high as 16 K has been observed in lithium iron arsenide phases close to LiFeAs (Pitcher et al., 2008).

Multiferroic Properties : FeAs monolayers have been predicted to exhibit multiferroic properties, showing both ferroelasticity and antiferromagnetism. This property is attributed to a weak hybridization between Fe d and As p orbitals, offering potential applications in spintronics and other multifunctional devices (Xuan et al., 2022).

Magnetic Properties : FeAs compounds have been found to exhibit various magnetic properties, such as ferromagnetism and antiferromagnetism, at room temperature. These properties, along with their high critical temperature and intrinsic magnetic characteristics, make them promising candidates for spintronics applications (Jiao et al., 2019).

Structural Distortions Under Pressure and Chemical Doping : The structure of iron arsenides like BaFe2As2 and their behavior under pressure and chemical doping have provided insights into the electronic structure evolution and the role of Fermi surface modification in inducing superconductivity (Kimber et al., 2009).

Kondo Effect : Certain iron arsenides exhibit behaviors characteristic of the Kondo effect, where spin-flip scattering between charge carriers and local moments in the undoped FeAs layer may coexist with spin-density wave (SDW) phases (Dai et al., 2009).

Safety And Hazards

将来の方向性

Fluorination of the FeAs monolayer can align the local moments in parallel and reorient the easy axis along the in-plane direction. As such, the fluorinated FeAs monolayer is potentially a long-sought multiferroic material that enables a strong coupling between ferroelasticity and ferromagnetism . The potassium deposition can be used as a practical experiment method for revealing the intrinsic electron structure and gap anisotropy of 122 iron-based superconductors in future studies .

特性

IUPAC Name |

arsanylidyneiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As.Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETKVGYBAMGARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Fe]#[As] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsFe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065219 | |

| Record name | Iron arsenide (FeAs) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron arsenide (FeAs) | |

CAS RN |

12005-88-8, 12330-50-6, 12044-16-5 | |

| Record name | Iron arsenide (Fe2As) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12005-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron arsenide (Fe3As2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12330-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron arsenide (FeAs) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12044-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferric arsenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012044165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron arsenide (FeAs) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron arsenide (FeAs) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)